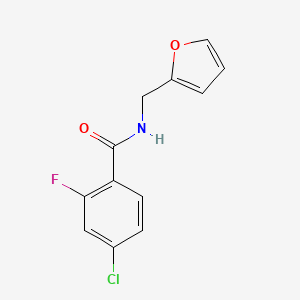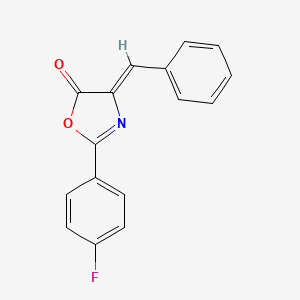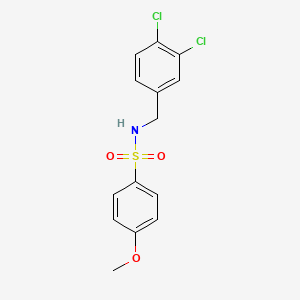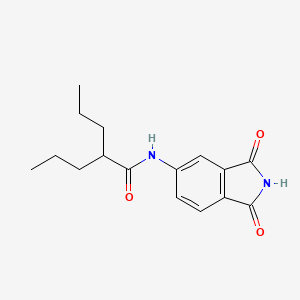
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as CPPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPHC is a hydrazine derivative that has been synthesized and studied for its various biological activities. In
作用机制
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide exerts its biological activities by modulating various signaling pathways in the body. It has been found to inhibit the expression of inflammatory cytokines and enzymes, which makes it a potential treatment for inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which makes it a potential treatment for various inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit various biological activities. However, N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has some limitations as well. It is not very soluble in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One potential direction is to study its potential as a treatment for neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to fully understand its potential side effects and toxicity.
合成方法
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized using a simple two-step method. In the first step, 4-chlorobenzaldehyde is reacted with 3-phenylpropanoic acid in the presence of thionyl chloride to produce 4-chloro-α,α-diphenyl-3-(phenylpropanoyl)acrolein. In the second step, the resulting compound is reacted with hydrazinecarbothioamide in the presence of ethanol to produce N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
科学研究应用
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anticonvulsant, anti-inflammatory, and anti-cancer activities. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been studied as a potential treatment for neurodegenerative diseases.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUULYHSYGRYOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)


![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)

